Fpmpdap

Description

Contextualization of Fpmpdap within Acyclic Nucleoside Phosphonate (B1237965) Chemistry.

Acyclic nucleoside phosphonates (ANPs) are a class of nucleotide analogs characterized by a stable phosphorus-carbon (P-C) bond that links a phosphonate moiety to an aliphatic side chain of a purine (B94841) or pyrimidine (B1678525) acyclic nucleoside. frontiersin.org This P-C bond provides metabolic stability, as it is not susceptible to enzymatic hydrolysis, unlike the phosphate (B84403) ester bond in natural nucleotides. frontiersin.orgfrontiersin.org ANPs are designed to mimic the 5'-monophosphate form of nucleosides. asm.org Upon cellular uptake, they are typically converted to their corresponding diphosphorylated derivatives, which can then interact with the substrate-binding sites of viral and cellular enzymes. asm.org

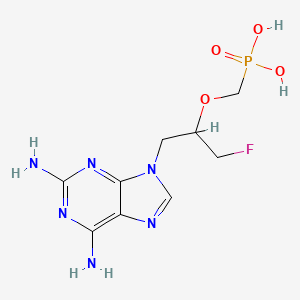

This compound is a fluorinated derivative within the ANP family, specifically featuring a 3-fluoro-2-(phosphonomethoxy)propyl side chain attached to a 2,6-diaminopurine (B158960) base at the N9 position. nih.govkuleuven.be The presence of the fluorine atom at the 3-position of the acyclic chain is a key structural modification that differentiates FPMP derivatives, including this compound, from their hydroxyl counterparts, such as the HPMP (3-hydroxy-2-(phosphonomethoxy)propyl) derivatives. kuleuven.benih.gov This seemingly small structural change leads to a distinct shift in the antiviral activity spectrum. kuleuven.benih.gov While HPMP derivatives are known for broad-spectrum activity against DNA viruses, FPMP compounds, including this compound, exhibit potent and selective activity primarily against retroviruses, such as HIV-1 and HIV-2. kuleuven.benih.govpnas.org

Historical Development of Research on this compound and Related Structural Motifs.

The research into acyclic nucleoside phosphonates gained momentum with the discovery and development of compounds like cidofovir, adefovir, and tenofovir, which are now established antiviral drugs used in clinical practice. frontiersin.orgnih.gov These early ANPs demonstrated the potential of this class of compounds as therapeutic agents.

The introduction of fluorine into the acyclic side chain represented a subsequent phase in ANP research, driven by the observation that fluorination could significantly alter the biological properties and activity profiles of nucleoside analogs. nih.govresearchgate.net The synthesis and evaluation of FPMP derivatives, including this compound, emerged from these efforts to explore the structure-activity relationships within the ANP class. Early studies in the 1990s specifically described the synthesis and selective antiretroviral activity of 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl] derivatives of purines, including the adenine (B156593) derivative (RS)-FPMPA and the 2,6-diaminopurine derivative (RS)-FPMPDAP. nih.govpnas.org These initial investigations highlighted the distinct retroviral selectivity of FPMP compounds compared to the broad-spectrum DNA antiviral activity of HPMP derivatives. nih.govpnas.org The development of efficient synthetic methods for preparing both (R)- and (S)-enantiomers of FPMP derivatives, including those of 2,6-diaminopurine, has been crucial for further research and evaluation of their biological activities. kuleuven.beresearchgate.netresearchgate.net

Scholarly Significance of this compound in Contemporary Bioorganic and Medicinal Chemistry Research.

This compound holds scholarly significance primarily due to its place within the study of selective antiviral agents and the exploration of structure-activity relationships in ANPs. Its selective activity against retroviruses, as opposed to DNA viruses, makes it a valuable tool for understanding the molecular mechanisms of viral inhibition and the impact of specific structural modifications on target enzyme interactions. nih.govpnas.org

Research on this compound and its derivatives contributes to the broader fields of bioorganic and medicinal chemistry by providing insights into:

Design of Selective Antivirals: The distinct activity profile of this compound compared to HPMP derivatives underscores the importance of subtle structural changes in directing antiviral specificity. This informs the rational design of new ANPs with tailored activity against specific viral targets. kuleuven.benih.govpnas.org

Mechanism of Action Studies: Investigations into how this compound and its active metabolites interact with viral enzymes, such as reverse transcriptase in the case of HIV, contribute to a deeper understanding of the biochemical basis of antiviral activity. nih.govpnas.org The diphosphate (B83284) form of related FPMPA has been shown to act as a DNA chain terminator, a mechanism likely shared by the active form of this compound. nih.govresearchgate.net

Prodrug Strategies: As with many polar phosphonate compounds, the cellular uptake and bioavailability of this compound can be limited. frontiersin.org Research on this compound and its analogs often involves the development and evaluation of prodrug strategies to improve their pharmacokinetic properties. frontiersin.orgfrontiersin.orgkuleuven.be This area of research is vital for translating promising ANP candidates into clinically viable drugs. frontiersin.orgfrontiersin.org

Structure-Activity Relationships (SAR): Studies involving modifications to the base or the acyclic chain of FPMP derivatives, including this compound, help delineate the structural features critical for antiviral potency and selectivity. frontiersin.orgresearchgate.net For instance, research has explored N6-substituted derivatives of (R)-FPMPDAP, revealing variations in anti-HIV activity. frontiersin.orgnih.gov

Several this compound derivatives have shown moderate antiretroviral activity in research studies. kuleuven.beresearchgate.netresearchgate.net For example, (R)-FPMPDAP has demonstrated antiretroviral activity against HIV-1 and HIV-2 with reported EC50 values. frontiersin.orggoogle.com

Here is a table summarizing some reported antiviral activity data for this compound enantiomers:

| Compound | Virus | EC50 (µM) | Reference |

| (R)-FPMPDAP | HIV-1 | 4.3 | frontiersin.orggoogle.com |

| (R)-FPMPDAP | HIV-2 | 4.6 | frontiersin.orggoogle.com |

Note: EC50 values represent the half maximal effective concentration, indicating the concentration of a compound required to inhibit viral replication by 50%. Lower EC50 values generally indicate higher potency.

Unaddressed Research Questions and Future Directions in this compound-Centric Investigations.

Despite the progress made in understanding FPMP derivatives, several research questions remain regarding this compound and related compounds. Future investigations could focus on:

Detailed Mechanism of Action: While the diphosphate form is believed to be the active species acting as a chain terminator, more detailed studies are needed to fully elucidate the interactions of this compound metabolites with specific viral enzymes and cellular kinases involved in its activation. nih.govresearchgate.net

Optimization of Antiviral Potency and Selectivity: Further structural modifications to the diaminopurine base or the fluorinated acyclic chain could lead to compounds with improved antiviral potency, broader retroviral coverage, or enhanced selectivity profiles. frontiersin.orgresearchgate.net

Development of Advanced Prodrugs: Exploring novel prodrug strategies beyond those already investigated could address limitations in cellular uptake and bioavailability, potentially leading to derivatives with improved pharmacological properties and in vivo efficacy. frontiersin.orgfrontiersin.org This includes targeting specific tissues or cell types.

Combinatorial Approaches: Investigating the activity of this compound or its derivatives in combination with other antiviral agents could reveal synergistic effects and inform the development of combination therapies.

Evaluation against Emerging Retroviruses: Assessing the activity of this compound and its analogs against newly emerging or drug-resistant retroviral strains is crucial for determining their potential future therapeutic relevance.

Stereochemical Influence: While both enantiomers of this compound have shown activity, further detailed comparative studies on the biological activities, metabolism, and toxicity of the individual (R)- and (S)-enantiomers could provide valuable insights for drug design. frontiersin.orgasm.orgnih.govkuleuven.beresearchgate.netresearchgate.netnih.gov

These unaddressed questions highlight the ongoing potential for this compound and its structural scaffold to contribute to the development of new antiviral therapies within the dynamic field of acyclic nucleoside phosphonate chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

135295-28-2 |

|---|---|

Molecular Formula |

C9H14FN6O4P |

Molecular Weight |

320.22 g/mol |

IUPAC Name |

[1-(2,6-diaminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H14FN6O4P/c10-1-5(20-4-21(17,18)19)2-16-3-13-6-7(11)14-9(12)15-8(6)16/h3,5H,1-2,4H2,(H2,17,18,19)(H4,11,12,14,15) |

InChI Key |

GFVHBMMZFJJYDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1CC(CF)OCP(=O)(O)O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Fpmpdap

Total Synthesis Strategies for FPMPDAP and its Stereoisomers.

The total synthesis of this compound and its stereoisomers primarily revolves around the construction of the N9-glycosidic bond, linking the 2,6-diaminopurine (B158960) base to the fluorinated phosphonomethoxypropyl side chain. This key step requires careful control to ensure the correct connectivity and, for the individual enantiomers, maintain stereochemical integrity.

Enantioselective Synthetic Routes to (R)- and (S)-FPMPDAP.

The synthesis of the individual (R)- and (S)-enantiomers of this compound derivatives is achieved through enantioselective routes that utilize chiral building blocks for the aliphatic side chain. Starting materials such as enantiomerically pure O-tritylated glycidols or 3-fluoro-1,2-propanediols serve as the source of the required stereochemistry in the side chain. thegoodscentscompany.com A common strategy for forming the crucial C-N9 bond involves the Mitsunobu alkylation reaction between a chiral fluorinated side-chain residue and the purine (B94841) base. nih.govwikipedia.org This method allows for the stereoselective coupling, leading to the desired enantiomerically pure FPMP derivatives, including those of 2,6-diaminopurine. thegoodscentscompany.comnih.govnih.gov

Regioselective Functionalization Approaches in this compound Synthesis.

Regioselectivity is a critical consideration in the synthesis of this compound, particularly during the coupling of the purine base with the phosphonomethoxypropyl side chain precursor. Condensation reactions in purine chemistry can potentially yield different regioisomers, typically involving alkylation at different nitrogen atoms of the purine ring. The synthesis of this compound derivatives involves condensation reactions that necessitate the separation of appropriate regioisomers to obtain the desired N9-substituted product. nih.gov Research indicates that the regioselectivity of this coupling step can be influenced by the substitution pattern of the nucleobase. nih.gov

Development of Novel Synthetic Reagents and Catalytic Systems for this compound Derivatization.

The field of ANP synthesis, including FPMP derivatives, has seen the development of more efficient synthetic methods compared to earlier, more laborious procedures. thegoodscentscompany.com While broad advancements in novel synthetic reagents and catalytic systems are reported in organic chemistry, specific catalytic systems developed solely for this compound derivatization are not extensively detailed in the provided literature. However, a novel, simple, and scalable procedure for the isolation of free phosphonic acids, a crucial step in the synthesis of ANPs like this compound, has been developed using bromotrimethylsilane. nih.gov This highlights ongoing efforts to improve the efficiency and practicality of ANP synthesis.

Scalable Synthetic Protocols for this compound Production.

The development of scalable synthetic protocols is essential for the potential large-scale production of pharmaceutical compounds like this compound and its derivatives. The evolution of FPMP synthesis from original laborious procedures to more efficient methods suggests a move towards scalability. thegoodscentscompany.com The development of a novel simple and scalable procedure for the isolation of free phosphonic acids is a direct example of efforts to improve the scalability of key synthetic steps in the ANP field. nih.gov

Synthesis of this compound Analogues and Prodrugs.

The synthesis of this compound analogues and prodrugs is an important area of research aimed at exploring variations of the core structure to potentially improve properties such as efficacy, pharmacokinetic profiles, or cellular uptake. These modifications can involve alterations to the nucleobase or the phosphonate (B1237965) group.

Design and Synthesis of Chemically Modified this compound Analogues.

Chemically modified this compound analogues include derivatives with substitutions on the 2,6-diaminopurine base. The synthesis of N6-substituted this compound derivatives has been reported, representing a class of chemically modified analogues where the modification occurs at the N6 position of the purine ring. thegoodscentscompany.comnih.govnih.gov These analogues are prepared through synthetic routes that incorporate the desired substituent onto the purine base before or during the coupling with the FPMP side chain.

Prodrugs of this compound are also synthesized as a strategy for chemical modification, primarily to enhance cellular delivery and intracellular activation. These prodrugs often involve derivatization of the phosphonic acid moiety. nih.govwikipedia.orgwikipedia.org Amidate prodrugs, for instance, have been synthesized by modifying the phosphonic acid functionality, leading to altered properties. nih.govwikipedia.orgwikipedia.org The design and synthesis of these chemically modified analogues and prodrugs are crucial for investigating the structure-activity relationships and optimizing the therapeutic potential of this compound derivatives.

Compound Identifiers

Prodrug Strategies Involving Phosphonate Masking and Nucleobase Modifications for this compound

A significant challenge with phosphonate-containing compounds like this compound is their inherent negative charge at physiological pH, which limits their ability to effectively cross cell membranes. ctdbase.orgquoniam.infonih.govctdbase.org To overcome this, various prodrug strategies have been developed to mask the phosphonate functionality, thereby increasing lipophilicity and improving cellular uptake. ctdbase.orgquoniam.infonih.govctdbase.org

Phosphonate masking can be achieved through the formation of labile esters or amidates that are cleaved intracellularly by enzymes, regenerating the active phosphonic acid. Examples of masking groups explored for ANPs include bis(amino acid) phosphonamidates and diamyl aspartate phenoxyamidates. ctdbase.org These modifications have demonstrated the potential to significantly enhance antiviral potency. ctdbase.org Other masking strategies have involved the use of S-acyl-thioethyl (SATE) esters and various alkyl esters, such as pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) groups. ctdbase.orgquoniam.infoctdbase.org

Table 1 summarizes some of the prodrug strategies and nucleobase modifications applied to FPMP derivatives, including this compound.

| Strategy | Modification Type | Examples/Description | Effect on Properties (General for ANPs) | Relevant References |

| Phosphonate Masking | Bis(amino acid) amidates | Bis(amino acid) phosphonamidate of (S)-FPMPA | Improved anti-HIV activity, enhanced cell penetration. ctdbase.org | ctdbase.org |

| Phosphonate Masking | Phenoxyamidates | Diamyl aspartate phenoxyamidate motif | Drastically enhanced antiretroviral potency. ctdbase.org | ctdbase.org |

| Phosphonate Masking | Ester Derivatives | SATE, POM, POC, Alkyl esters | Increased membrane permeation, enhanced oral bioavailability. ctdbase.orgquoniam.infoctdbase.org | ctdbase.orgquoniam.infoctdbase.org |

| Nucleobase Modification | N6 Substitution | N6-substituted derivatives of (R)-FPMPDAP (cyclopropyl, propyl, allyl) | Moderate antiretroviral activity, potential prodrugs of FPMPG analogues. quoniam.infofoodb.ca | quoniam.infofoodb.ca |

Fundamental Chemical Transformations of this compound

Beyond its synthesis and prodrug formation, this compound can undergo various chemical transformations characteristic of its functional groups: the phosphonic acid, the fluorinated alkyl chain, and the 2,6-diaminopurine base. These transformations are central to understanding its stability, reactivity, and potential for further chemical modification.

Mechanistic Studies of this compound Reactivity in Organic Systems

Reactions involving the phosphonic acid group could include esterification, transesterification, or reactions at the phosphorus center. The fluorinated alkyl chain might participate in nucleophilic substitution reactions, although the presence of fluorine can influence the reactivity of neighboring carbons. The diaminopurine base can undergo electrophilic aromatic substitution, alkylation, or reactions involving its amino groups. Understanding the interplay between these functional groups is crucial for predicting this compound's behavior in various chemical environments.

Investigation of Functional Group Interconversions within the this compound Scaffold

Functional group interconversions within the this compound scaffold have been explored, particularly in the context of synthesis and the creation of derivatives. The phosphonic acid group can be interconverted with its ester forms. For example, phosphonate diesters are often hydrolyzed to yield the free phosphonic acids. This deprotection is a common transformation in the synthesis of ANPs.

Role of Solvent and Catalysis in this compound Chemical Reactions

Solvent and catalysis play critical roles in the efficiency and selectivity of chemical reactions involving organic compounds, including this compound. The choice of solvent can influence reaction rates, solubility of reactants and products, and the stability of intermediates. Different solvents can favor different reaction pathways. In the synthesis of FPMP derivatives, various organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (CH2Cl2), pyridine (B92270) (Py), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH3CN) have been employed, depending on the specific reaction step. Aqueous ethanol (B145695) has also been used, for instance, in the crystallization of phosphonic acids.

Catalysis involves the use of substances that increase the rate of a chemical reaction without being consumed in the process. Catalysts can provide alternative reaction pathways with lower activation energies. In the context of FPMP chemistry, catalysis has been mentioned in transformations such as catalytic hydrogenation used to convert FPMP-5-azaC derivatives to their dihydro counterparts. General types of catalysis relevant to organic synthesis, such as homogeneous and heterogeneous catalysis, involve interactions between the catalyst and the reacting molecules to facilitate bond breaking and formation. While specific catalytic systems optimized solely for transformations of this compound itself are not detailed, the principles of solvent effects and catalysis are fundamental considerations in developing synthetic routes and understanding the reactivity of this compound and its derivatives.

Theoretical and Computational Chemistry of Fpmpdap

Quantum Mechanical and Electronic Structure Studies of Fpmpdap

Quantum mechanical calculations offer a fundamental understanding of the electronic properties and reactivity of a molecule. While comprehensive studies focusing solely on this compound are not extensively detailed in the available literature, related research on the broader class of acyclic nucleoside phosphonates provides a basis for understanding its characteristics.

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure of molecules. While specific DFT equilibrium geometry optimization studies have been mentioned in the context of fluorinated cyclic and acyclic nucleoside phosphonates, including this compound derivatives, detailed published data on this compound itself is limited researchgate.net. DFT calculations are generally employed to determine molecular geometries, vibrational frequencies, and electronic properties. For the broader class of phosphonates, DFT has been utilized to study reaction mechanisms and activation free energies, illustrating the utility of this method in understanding the chemical behavior of the phosphonate (B1237965) group present in this compound rsc.org.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. For some phosphonate derivatives, FMO analysis, including the calculation of HOMO-LUMO gaps, has been used to suggest good nonlinear optical properties and to correlate with antibacterial and anticancer activities researchgate.net. However, specific FMO analysis and the calculation of chemical reactivity descriptors such as global hardness and softness for this compound have not been detailed in the available scientific literature. Such studies would be valuable in predicting its reactivity and metabolic stability.

Molecular Modeling and Simulation-Based Investigations of this compound

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound and its interactions with biological macromolecules.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their complexes. In a study focused on the reverse transcriptase (RT) of Hepatitis B Virus (HBV), MD simulations were performed on the target protein to investigate its structural flexibility and fluctuations nih.gov. While these simulations were not of this compound itself, they were crucial in the context of identifying potential inhibitors, including an this compound derivative nih.gov. The use of the OPLS_2005 force field in these simulations highlights the application of classical MD in studying the biological environment where this compound is expected to act nih.gov. Specific classical or quantum mechanical MD simulations of this compound to explore its conformational dynamics in solution or in a biological environment have not been reported in detail.

Computational docking is a key tool for predicting the binding mode and affinity of a ligand to a biological target. High-throughput virtual screening has identified an N⁶-substituted (S)-FPMPDAP derivative, referred to as OB-123-VK, as a potential binder to the reverse transcriptase (RT) of various HBV D-subgenotypes nih.gov. This finding suggests that the this compound scaffold fits within the active site of the viral polymerase.

Molecular modeling studies have also demonstrated that related acyclic nucleoside phosphonates can fit into the active site of HIV-1 reverse transcriptase, mimicking natural substrates and maintaining canonical Watson-Crick base pairing researchgate.net. Although detailed binding free energy predictions for the this compound-enzyme complex are not provided in the available literature, the docking studies underscore the potential of this compound derivatives as inhibitors of viral reverse transcriptases. The in vitro activity of the identified (S)-FPMPDAP derivative against HBV further validates the computational predictions nih.gov.

Table 1: In Vitro Antiviral Activity of N⁶-substituted (S)-FPMPDAP (OB-123-VK) against HBV D-Subgenotypes

| HBV D-Subgenotype | IC₅₀ (μM) |

| D1 | 7.63 ± 0.72 |

| D2 | 7.27 ± 0.91 |

| D3 | 7.84 ± 0.56 |

| D5 | 7.78 ± 0.58 |

Data from Variability in the Responses of Hepatitis B Virus D-Subgenotypes to Antiviral Therapy. nih.gov

Simulation of this compound Interactions within Model Biological Environments

The study of this compound's interactions within biological systems is critical to understanding its potential as a therapeutic agent or its toxicological profile. Computational simulations provide a powerful lens to examine these interactions at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. These simulations typically model this compound within simplified representations of biological environments, such as aqueous solutions, lipid bilayers, or in the presence of specific biomolecules like proteins or nucleic acids.

A common approach involves molecular dynamics (MD) simulations, where the movement of this compound and its surrounding environment is simulated over time by solving Newton's equations of motion. These simulations can reveal how this compound diffuses through a medium, its preferred orientation and conformation, and the nature of its non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) with biological components. For instance, simulating this compound within a model cell membrane, often represented as a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, can elucidate its ability to permeate the membrane, a crucial factor for drug delivery.

The choice of the model environment is paramount and depends on the specific biological question being addressed. For example, to study the potential of this compound to inhibit a particular enzyme, the simulation would be set up with this compound in the active site of the protein, surrounded by water molecules to mimic the cellular milieu. These simulations can provide detailed information on the binding affinity and the specific amino acid residues involved in the interaction.

Table 1: Key Parameters in the Simulation of this compound in Model Biological Environments

| Parameter | Description | Relevance to this compound Studies |

| Force Field | A set of parameters that define the potential energy of the system. | Determines the accuracy of the interactions between this compound and the biological environment. |

| Water Model | The mathematical representation of water molecules in the simulation. | Influences the solvation of this compound and its interactions with hydrophilic and hydrophobic parts of the environment. |

| Simulation Time | The duration of the simulated molecular motion. | Longer simulation times are necessary to observe slower processes like large conformational changes or membrane translocation. |

| System Size | The number of atoms included in the simulation box. | A larger system size provides a more realistic representation of the biological environment but is computationally more expensive. |

| Ensemble | The set of thermodynamic conditions (e.g., constant temperature and pressure) under which the simulation is run. | Ensures that the simulation mimics the conditions of a specific biological system. |

Computational Reaction Prediction and Mechanistic Elucidation for this compound

Computational chemistry offers powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its chemical transformations. These methods are invaluable for understanding its metabolic fate, potential toxicity, and for designing new synthetic routes.

Exploration of Reaction Pathways and Transition States Involving this compound

To understand how this compound might react, computational chemists explore its potential energy surface. This involves identifying stable molecules (reactants and products) and the high-energy transition states that connect them. By mapping out the lowest energy reaction pathways, it is possible to predict the most likely chemical transformations this compound will undergo under specific conditions.

Quantum mechanics (QM) methods, particularly density functional theory (DFT), are frequently employed for this purpose. These methods provide a detailed description of the electronic structure of this compound and can accurately calculate the energies of different molecular arrangements. By locating the transition state for a given reaction, the activation energy can be determined, which is a key indicator of the reaction rate. For example, the metabolic oxidation of this compound by cytochrome P450 enzymes can be modeled by exploring the reaction pathways of this compound with a model of the enzyme's active oxidant.

Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Interactions

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate the prediction of chemical reactivity. nih.govarxiv.orgharvard.edu For this compound, ML models can be trained on large datasets of known chemical reactions to predict its potential reactivity with a wide range of reagents. nih.govarxiv.org These models can learn complex relationships between molecular structure and reactivity, enabling rapid screening of potential reaction partners for this compound.

One application is the prediction of reaction outcomes. Given this compound and a set of reactants, an ML model can predict the most likely products, often with high accuracy. harvard.edu Furthermore, AI can be used to predict the sites of metabolism on the this compound molecule, identifying which atoms are most susceptible to modification by metabolic enzymes. This information is crucial for assessing the potential for the formation of reactive or toxic metabolites. ML can also be used to develop predictive models for this compound's interactions with biological targets, such as proteins, by learning from datasets of known drug-target interactions. nih.gov

Advanced Theoretical Methodologies Applied to this compound Research

The complexity of biological systems often requires the use of advanced theoretical methodologies to accurately model the behavior of molecules like this compound. These methods aim to balance computational cost with accuracy, allowing for the study of larger and more complex systems over longer timescales.

Multiscale Modeling Approaches (QM/MM) for this compound Systems

Multiscale modeling approaches, particularly the hybrid quantum mechanics/molecular mechanics (QM/MM) method, are well-suited for studying reactions involving this compound in a biological environment, such as an enzyme active site. scholarpedia.orgnih.govwikipedia.org In a QM/MM simulation, the region of the system where the chemistry occurs (e.g., this compound and the key residues in the enzyme's active site) is treated with a high-level, computationally expensive QM method. nih.govarxiv.org The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a more computationally efficient MM force field. nih.govarxiv.org

This approach allows for an accurate description of the electronic changes that occur during a chemical reaction involving this compound, while still being able to include the influence of the larger protein and solvent environment. wikipedia.org QM/MM methods have been successfully used to study a wide range of enzymatic reactions and can provide detailed insights into the catalytic mechanism and the factors that influence the reactivity of this compound within a biological context. rutgers.eduosti.gov

Table 2: Comparison of Computational Methods for this compound Research

| Method | Strengths | Limitations | Application to this compound |

| Molecular Mechanics (MM) | Computationally efficient, can simulate large systems. | Does not explicitly treat electrons, cannot model bond breaking/formation. | Simulating this compound's conformational changes and interactions with large biomolecules. |

| Quantum Mechanics (QM) | High accuracy, explicitly treats electrons, can model reactions. | Computationally expensive, limited to smaller systems. | Elucidating reaction mechanisms and predicting the reactivity of this compound. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Balances accuracy and computational cost. | The interface between the QM and MM regions can be challenging to define. | Studying enzymatic reactions involving this compound and its interactions in complex biological environments. |

Development of Novel Computational Algorithms for this compound Analysis

The field of computational chemistry is constantly evolving, with the development of new algorithms that can enhance the study of molecules like this compound. These advancements aim to improve the accuracy of simulations, increase their efficiency, and enable the study of more complex biological phenomena.

One area of active research is the development of more accurate and efficient force fields for MM simulations. For this compound, this could involve the development of specific parameters that better describe its unique chemical properties. Additionally, enhanced sampling techniques are being developed to more efficiently explore the conformational space of this compound and to calculate free energy differences, which are crucial for understanding binding affinities and reaction kinetics.

In the realm of QM/MM, new algorithms are being developed to improve the treatment of the boundary between the QM and MM regions and to more accurately describe the polarization effects between the two regions. Furthermore, the integration of machine learning with traditional simulation methods is a promising area of research. For example, ML potentials can be developed that can reproduce the accuracy of QM calculations at a fraction of the computational cost, enabling large-scale reactive simulations of this compound in complex environments.

Molecular Mechanisms of Action Moa Research of Fpmpdap

Biochemical Target Identification and Characterization for Fpmpdap.

The primary biochemical targets of this compound are enzymes involved in nucleic acid synthesis, particularly viral reverse transcriptases. nih.govnih.gov As a phosphonate (B1237965) analog, this compound is designed to mimic naturally occurring nucleotides and interfere with the processes that are essential for viral replication. unipd.itnih.gov

Enzymatic Inhibition Profiles and Kinetic Mechanisms of this compound.

This compound itself, as the parent phosphonate, requires intracellular phosphorylation to its active diphosphate (B83284) form to exert its inhibitory effects. unipd.itcollectionscanada.gc.ca The diphosphorylated metabolite, this compound-diphosphate (this compound-pp), acts as a potent inhibitor of retroviral reverse transcriptases. nih.govnih.gov Studies have shown that this compound-pp functions as a DNA chain terminator, being incorporated into the growing viral DNA strand by reverse transcriptase, but preventing further elongation due to the absence of a 3'-hydroxyl group. nih.govnih.gov This mechanism is similar to that of other acyclic nucleoside phosphonates used as antivirals. nih.govnih.gov

While this compound-pp is a potent inhibitor of HIV-1 reverse transcriptase, it has been shown to be significantly less inhibitory to human cellular DNA polymerase alpha and herpes simplex virus type 1 (HSV-1) DNA polymerase. nih.govpnas.org This differential inhibition profile contributes to its selective antiviral activity. nih.govnih.gov

Receptor Binding Kinetics and Allosteric Modulation by this compound.

Identification of this compound's Interaction with Nucleic Acid Processing Enzymes.

The main identified interaction of this compound's active form (this compound-pp) is with viral reverse transcriptase, where it acts as a substrate and a DNA chain terminator during reverse transcription. nih.govnih.gov This interaction directly impacts the synthesis of viral DNA from an RNA template. While its interaction with other nucleic acid processing enzymes might occur, the most well-characterized interaction relevant to its antiviral activity is with reverse transcriptase. nih.govnih.gov

Intracellular Biotransformation and Metabolic Activation Pathways of this compound.

A key aspect of this compound's mechanism of action is its intracellular biotransformation to the active diphosphorylated metabolite. unipd.itrsc.orggoogle.com As a phosphonate, this compound bypasses the initial phosphorylation step required for traditional nucleoside analogs, which is often a rate-limiting step in their activation. unipd.it However, further phosphorylation is necessary for its antiviral activity. unipd.itcollectionscanada.gc.ca

Prodrug Bioconversion Pathways and Metabolite Chemical Identity.

This compound has been explored in the context of prodrug strategies to enhance its intracellular delivery and pharmacokinetic properties. unipd.itrsc.orggoogle.comkuleuven.begoogle.compsu.eduresearchgate.net Prodrugs of this compound are designed to be more lipophilic or to utilize specific cellular uptake mechanisms, and they are subsequently converted intracellularly to the active parent drug, this compound, which then undergoes phosphorylation. google.comgoogle.comresearchgate.net

Various prodrug approaches have been investigated for acyclic nucleoside phosphonates, including amidate prodrugs and those involving the masking of the phosphonate acid functionality. unipd.itresearchgate.net These prodrugs are designed to be cleaved by intracellular enzymes, such as esterases or amidases, to release the parent this compound. google.comgoogle.com The chemical identity of the metabolites in these bioconversion pathways includes the released this compound and the cleaved masking groups, ultimately leading to the formation of the active this compound-diphosphate after subsequent phosphorylation. unipd.itrsc.orggoogle.compsu.edu The bioconversion of these prodrugs is a critical step in achieving effective intracellular concentrations of the active antiviral metabolite. unipd.itkuleuven.be

Cellular and Subcellular Modulations Induced by this compound.

The primary cellular and subcellular modulation induced by (RS)-FPMPDAP is the disruption of viral nucleic acid synthesis. Following intracellular phosphorylation to its diphosphate form, (RS)-FPMPDAPpp acts as an analog of a natural deoxyribonucleotide triphosphate. mims.comwikipedia.org

Investigation of this compound's Impact on Signal Transduction Cascades.

Based on the currently available research, detailed investigations specifically outlining the direct impact of (RS)-FPMPDAP on host cellular signal transduction cascades are not prominently reported. The primary documented molecular mechanism centers on its interaction with viral enzymes and nucleic acid synthesis rather than modulation of host signaling pathways. While some broad therapeutic strategies or compound lists may include this compound alongside signal transduction inhibitors, this does not indicate that this compound itself directly modulates these cascades as its primary mechanism of action. uni.lubioregistry.iocuni.cz

Perturbations of Cellular Replication and Growth Mechanisms by this compound.

The most significant perturbation induced by (RS)-FPMPDAP at the cellular level is the inhibition of viral replication. The active diphosphate metabolite, (RS)-FPMPDAPpp, functions as a substrate and inhibitor of viral reverse transcriptases and potentially other viral DNA polymerases. mims.comwikipedia.org By competing with natural deoxyribonucleotide triphosphates, (RS)-FPMPDAPpp can be incorporated into the growing viral DNA chain. mims.comwikipedia.org This incorporation leads to DNA chain termination, effectively halting the synthesis of new viral genetic material. mims.comnih.gov This mechanism is considered essential for the antiretroviral activity of acyclic nucleoside phosphonates like this compound. mims.com

While some acyclic nucleoside phosphonates designed as cytostatic agents can inhibit cellular DNA polymerases and thus perturb host cell replication and induce apoptosis at higher concentrations, the primary focus for (RS)-FPMPDAP in the reviewed literature is its selective inhibition of viral enzymes and replication, particularly retroviruses and hepatitis B virus. nih.govmims.comwikipedia.orgnih.govreadthedocs.io

Comparative Molecular Mechanism Studies of this compound and Related Acyclic Nucleoside Phosphonates.

Comparative studies have been instrumental in understanding the specific molecular advantages and activity spectrum of (RS)-FPMPDAP relative to other ANPs. (RS)-FPMPDAP has been compared to its counterparts such as 9-(2-phosphonylmethoxyethyl)adenine (PMEA, Adefovir) and 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (B43567) (PMEDAP), as well as 9-[(2S)-3-hydroxy-2-phosphonylmethoxypropyl] (HPMP) derivatives. nih.govmims.comreadthedocs.io

A key finding from these comparisons is the selective activity of (RS)-FPMPDAP against a broad spectrum of retroviruses (HIV-1, HIV-2) and its effectiveness against HBV, in contrast to HPMP derivatives which are primarily active against DNA viruses. nih.govmims.comreadthedocs.io This difference in activity spectrum is attributed to structural variations in the acyclic side chain. nih.govmims.com

Furthermore, (RS)-FPMPDAP has demonstrated marked selectivity as an in vitro antiretroviral agent compared to its PME counterparts, PMEA and PMEDAP. mims.com This suggests that the presence of the fluorine atom at the 3-position of the acyclic side chain in this compound contributes to a more favorable interaction with viral enzymes or altered intracellular metabolism compared to the simple ethyl chain in PME compounds. nih.govmims.comreadthedocs.io

Structure-Activity Relationship (SAR) Studies for MoA Elucidation.

Structure-Activity Relationship (SAR) studies involving this compound and related ANPs have provided insights into how structural modifications influence their molecular mechanisms and antiviral potency. The nature of the nucleobase is a critical determinant of the antiviral spectrum. For instance, FPMP derivatives with purine (B94841) bases (adenine, diaminopurine, guanine) show activity against retroviruses and HBV, while pyrimidine-containing FPMP analogs are largely devoid of antiviral activity against a broad range of DNA viruses. nih.govreadthedocs.io

The stereochemistry at the chiral center in the acyclic side chain also plays a role. While (RS)-FPMPDAP is a racemic mixture, studies on related FPMP analogs like FPMPA and FPMPG have shown that the (S) enantiomer can exhibit higher activity against HIV and HBV compared to the (R) enantiomer. nih.govreadthedocs.io

Modifications to the N6 position of the 2,6-diaminopurine (B158960) base in this compound have also been explored. N6-substituted this compound derivatives have shown antiretroviral activity and are considered potential prodrugs that may be converted intracellularly to the corresponding FPMPG analogs, highlighting a metabolic pathway that contributes to their mechanism of action. nih.govscitoys.comnih.govamericanelements.com These SAR studies underscore the importance of the specific structural features of this compound in determining its target enzyme interactions, intracellular metabolism, and ultimately, its antiviral efficacy and selectivity.

Analytical Methodologies for Fpmpdap and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification of Fpmpdap and Related Compounds.

Chromatographic methods are fundamental for separating complex mixtures, allowing for the isolation and subsequent analysis or quantification of individual components like this compound and its metabolites. Given the polar nature of phosphonate (B1237965) compounds, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound.

HPLC is a widely used technique for the separation and quantification of a broad range of compounds, including pharmaceuticals and polar molecules nih.gov. Method development in HPLC involves selecting appropriate stationary and mobile phases, flow rates, and detection methods to achieve optimal separation and sensitivity for the analyte of interest nih.gov. For a compound like this compound, which contains polar functionalities including a phosphonic acid group and a purine (B94841) base, reversed-phase HPLC with an aqueous mobile phase, potentially buffered to control ionization, would likely be a suitable starting point. Alternatively, hydrophilic interaction liquid chromatography (HILIC) could be employed, which is well-suited for the separation of polar compounds not retained by reversed-phase columns.

Method validation is a critical step following development, ensuring the method is reliable and accurate for its intended purpose nih.govnih.gov. Key validation parameters typically include specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness. While specific validated HPLC methods for this compound were not found in the consulted literature, the principles of HPLC method development and validation established for other polar and pharmaceutical compounds would be directly applicable nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling of this compound.

LC-MS is a powerful hyphenated technique that combines the separation capabilities of LC with the sensitive and selective detection of MS, making it invaluable for identifying and quantifying metabolites in complex biological matrices. For comprehensive metabolite profiling of this compound, LC-MS allows for the detection of the parent compound and its biotransformation products, such as (RS)-FPMPApp readthedocs.io.

The LC component separates metabolites based on their physicochemical properties, while the MS component provides mass-to-charge ratio information, aiding in identification. High-resolution mass spectrometry (HRMS) systems, such as Orbitrap mass analyzers, can provide accurate mass measurements, allowing for the calculation of empirical formulae for unknown metabolites. Tandem MS (MS/MS) provides fragmentation patterns that can be used for structural elucidation and confirmation by comparison to spectral libraries or by de novo interpretation. LC-MS is particularly advantageous for analyzing polar and non-volatile metabolites that are not amenable to Gas Chromatography (GC). Different ionization techniques, such as electrospray ionization (ESI), are commonly used in LC-MS and are suitable for polar compounds like this compound and its phosphorylated metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile this compound Derivatives.

GC-MS is a technique primarily used for the separation and detection of volatile and semi-volatile compounds. While this compound itself, with its polar phosphonic acid group, is unlikely to be directly amenable to GC-MS analysis due to low volatility, the technique could potentially be applied to volatile derivatives of this compound or its metabolites if suitable derivatization procedures are developed. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability.

GC-MS is widely used in metabolomics for the analysis of primary metabolites, often after derivatization. The separated compounds are detected by MS, providing characteristic fragmentation patterns that aid in identification by searching against mass spectral libraries. While direct applications of GC-MS to this compound were not found, its potential use would be limited to volatile derivatives, if such methods were developed.

Spectroscopic Characterization Techniques for this compound.

Spectroscopic methods provide valuable information about the structure, purity, and concentration of a compound based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis of this compound.

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules. For this compound, NMR, including 1D (¹H, ¹³C, ³¹P) and 2D techniques (e.g., COSY, HSQC, HMBC), would be essential for confirming its structure and the structure of any isolated metabolites. The presence of phosphorus in this compound makes ³¹P NMR particularly useful for directly observing the phosphonic acid group and its environment.

Quantitative NMR (qNMR) can be used for the direct quantification of compounds in a mixture without the need for a reference standard of the specific analyte, relying on the principle that signal area is proportional to the number of nuclei. This makes qNMR a valuable tool for determining the concentration and purity of this compound and its related compounds. While specific NMR data for this compound were not found, NMR is a standard technique for the structural characterization and quantification of phosphonate-containing molecules and nucleoside analogs.

UV-Vis and Fluorescence Spectroscopy for this compound Detection and Photoreactivity Studies.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Compounds containing chromophores, such as the purine base in this compound, absorb UV light, allowing for their detection and quantification based on the Beer-Lambert Law. UV-Vis spectroscopy is a relatively simple and non-destructive technique often used for routine quantification and purity assessment.

Infrared and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to obtain information about the molecular structure and bonding of a compound. These methods probe the vibrational modes of molecules, which are unique to each chemical species and its functional groups. researchgate.netuc.edu

IR spectroscopy measures the absorption of infrared radiation by a sample as specific functional groups vibrate at characteristic frequencies. uc.edu Raman spectroscopy, conversely, measures the inelastic scattering of light, providing complementary information about molecular vibrations, particularly those that are not IR-active. uc.edu The combination of both techniques can provide a comprehensive understanding of a molecule's vibrational states and symmetry. researchgate.netuc.eduwiley.com

While general principles of IR and Raman spectroscopy are well-established for organic molecules containing functional groups similar to those expected in this compound (such as C-H, C-F, P-O, C-N, and N-H bonds), specific spectroscopic data for this compound itself were not found in the consulted literature. researchgate.netuc.edu However, these techniques could theoretically be applied to this compound to:

Confirm the presence of specific functional groups.

Investigate the molecular structure and potential tautomers or conformers.

Study interactions with other molecules or changes in structure upon formulation or metabolism.

Potentially differentiate between enantiomers if they exhibit different vibrational modes or crystal structures, as demonstrated for other compounds like paracetamol polymorphs using FT-IR and Raman spectroscopy. nih.gov

The interpretation of IR and Raman spectra involves analyzing the frequencies and intensities of observed bands and comparing them to known spectral databases or calculated spectra. uc.edu This allows for the identification of characteristic vibrational modes associated with different parts of the this compound molecule.

Development of Advanced Analytical Assays for this compound Research

The development of advanced analytical assays is essential for comprehensive this compound research, particularly for studying its behavior in biological systems and during the discovery and evaluation process. These assays often involve coupling separation techniques with sensitive detection methods to analyze complex samples. Techniques such as liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are commonly employed for the analysis of phosphonate-containing compounds and their metabolites due to their sensitivity and specificity. frontiersin.orgepa.govnih.govcdc.govfrontiersin.orgnih.gov

Metabolic studies of related phosphonate prodrugs have utilized analytical methods to assess intracellular conversion and levels of active metabolites. frontiersin.org For instance, analysis of cellular metabolites was used to show significantly higher levels of an active metabolite with a prodrug compared to the parent compound. frontiersin.org

Automation and High-Throughput Screening in this compound Analytical Chemistry

Automation and high-throughput screening (HTS) are integral to modern analytical chemistry, enabling the rapid analysis of large numbers of samples or compounds. In the context of this compound research, HTS has been specifically mentioned in the identification of potential binders related to FPMP derivatives. High-throughput virtual screening (HTVS) was utilized to identify FPMP derivatives of purine bases as potential binders of reverse transcriptase of different Hepatitis B virus (HBV) subgenotypes. asm.org This indicates the application of high-throughput computational and analytical approaches in the early stages of research to identify promising compounds.

While the detailed analytical workflow for high-throughput analysis of this compound itself was not extensively described in the consulted literature, the principles of automation and HTS in analytical chemistry involve streamlining sample preparation, analysis, and data acquisition processes. biorxiv.orgnih.gov This can include automated liquid handling, rapid chromatographic separations, and fast-scanning mass spectrometers. The goal is to increase sample throughput, reduce analysis time, and conserve sample volume and reagents. nih.gov

The application of automation and HTS in this compound analytical chemistry could extend to:

Rapid screening of synthesized this compound analogs or derivatives for desired properties.

High-throughput analysis of this compound and its metabolites in biological samples from in vitro studies.

Automated sample preparation procedures to enhance reproducibility and efficiency.

High-throughput approaches, such as those combining solid-phase microextraction with mass spectrometry, have been developed for rapid screening of other compound classes in complex matrices, demonstrating the potential for similar applications in this compound analysis. nih.gov

Isotopic Labeling Strategies for this compound Metabolic Tracking

Isotopic labeling is a powerful technique used to track the metabolic fate of compounds, including their absorption, distribution, metabolism, and excretion (ADME). By incorporating stable isotopes (such as ¹³C, ¹⁵N, ²H) or radioisotopes (such as ¹⁴C, ³H) into the structure of this compound, researchers can differentiate the parent compound and its metabolites from endogenous molecules. frontiersin.orgmdpi.comnih.govthermofisher.com

Metabolic tracking using isotopic labeling involves administering the labeled compound and then analyzing biological samples (e.g., cell lysates, tissue extracts, biological fluids) over time to identify and quantify the labeled species. frontiersin.orgnih.gov Analytical techniques such as mass spectrometry are commonly used to detect and measure the abundance of isotopically labeled metabolites based on their mass difference compared to their unlabeled counterparts. frontiersin.orgthermofisher.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the position of isotopic labels within molecules. frontiersin.org

While specific isotopic labeling strategies for this compound were not detailed in the provided search results, studies on related compounds like brincidofovir, a lipidic prodrug of cidofovir, have utilized radiolabeled species to evaluate tissue distribution. frontiersin.org This indicates that similar approaches could be applied to this compound to study its distribution and the distribution of its metabolites in various tissues and organs.

Isotopic labeling experiments can provide valuable insights into:

The pathways and enzymes involved in this compound metabolism.

The rate of metabolic conversion to active or inactive species.

The accumulation and clearance of this compound and its metabolites in different biological compartments.

Stable isotope labeling, in conjunction with techniques like metabolic flux analysis (MFA), can be used to quantitatively assess the rates of metabolic reactions and the flow of metabolites through biochemical networks. frontiersin.orgmdpi.comnih.gov

Data Analysis and Interpretation in this compound Analytical Research

For analytical data generated from techniques like mass spectrometry or spectroscopy, data analysis typically includes:

Peak identification and integration.

Background subtraction and noise reduction.

Calibration using standards for quantification.

Statistical analysis to determine significance and variability. researchgate.nethaiweb.org

In high-throughput screening, data analysis involves processing large datasets to identify "hits" or compounds exhibiting a desired activity based on predefined criteria. asm.org This often requires specialized software and statistical methods to handle the volume and complexity of the data.

For metabolic tracking studies using isotopic labeling, data analysis involves determining the isotopic enrichment of the parent compound and its metabolites over time. frontiersin.org This data can then be used for kinetic analysis to determine metabolic rates or for metabolic flux analysis to quantify the activity of metabolic pathways. mdpi.comnih.gov

Advanced data analysis techniques, such as multivariate statistical analysis, pathway analysis, and network analysis, can be applied to complex datasets, particularly in metabolomics studies, to identify altered metabolic pathways and gain deeper insights into the biological effects or fate of this compound. nih.gov

Ultimately, effective data analysis and interpretation are essential for accurately characterizing this compound, understanding its behavior in biological systems, and guiding further research and development efforts.

Chemical Reactivity and Degradation Pathways of Fpmpdap

Hydrolytic Stability and Phosphonate (B1237965) Cleavage Reactions of Fpmpdap

The hydrolytic stability of phosphonate compounds like this compound is a key determinant of their persistence and activity. Unlike phosphate (B84403) esters, which are susceptible to enzymatic hydrolysis of the P-O bond, phosphonates contain a more stable P-C bond, rendering them generally more resistant to enzymatic cleavage nih.gov. However, hydrolysis of other parts of the molecule or under specific conditions can still occur.

pH-Dependent Hydrolysis Kinetics of this compound

The rate of hydrolysis for many organic compounds, including those with phosphonate moieties or ester linkages often found in prodrug forms, is highly dependent on the pH of the surrounding medium. At different pH levels, different mechanisms of hydrolysis can become dominant, such as specific acid catalysis at low pH, neutral hydrolysis, or base-catalyzed hydrolysis at high pH.

While general principles of pH-dependent hydrolysis of phosphonate esters and related compounds have been studied, specific detailed research findings on the pH-dependent hydrolysis kinetics of this compound itself were not extensively available in the consulted literature. Studies on related phosphonate diesters indicate that acidic hydrolysis is a widely used method for their conversion to phosphonic acids. Microwave-assisted hydrolysis with hydrochloric acid has been reported as an efficient method for this transformation.

Enzymatic Hydrolysis of this compound Prodrugs

This compound has been explored in the context of prodrug strategies to improve its pharmacological properties, such as cellular delivery. The activation of these prodrugs often relies on enzymatic hydrolysis to release the active parent compound nih.gov.

Enzymatic hydrolysis of phosphonate prodrugs can be mediated by various enzymes, such as esterases, which cleave ester linkages introduced during prodrug synthesis. For instance, bis(amino acid) phosphonamidate prodrugs of related compounds have shown improved activity, with enzymatic hydrolysis being a principal mechanism for the release of the parent drug nih.gov. While phosphonates themselves are generally stable against enzymatic hydrolysis of the P-C bond nih.gov, prodrug modifications often involve the creation of labile ester or amide bonds that are susceptible to enzymatic cleavage.

The specific enzymes involved in the hydrolysis of this compound prodrugs would depend on the nature of the prodrug modification. Studies on other lipid conjugates and phosphoramidate (B1195095) prodrugs have implicated enzymes present in liver microsomes or other tissues in their metabolic activation via hydrolysis.

Oxidative and Reductive Reactivity of this compound

The oxidative and reductive reactivity of a compound describes its propensity to undergo reactions involving the transfer of electrons. These processes can lead to degradation or transformation of the molecule.

Free Radical Reactions Involving this compound

Free radical reactions involve species with unpaired electrons and can lead to various chemical transformations, including oxidation and degradation. These reactions can be initiated by various factors, such as light, heat, or the presence of radical initiators.

General mechanisms of free radical reactions include initiation, propagation, and termination phases. While free radical reactions are abundant in organic chemistry and are implicated in the degradation of various organic pollutants and biomolecules, specific research detailing free radical reactions involving this compound was not found in the consulted literature. Therefore, the susceptibility of this compound to degradation via free radical pathways remains to be specifically elucidated based on the available information.

Photochemical Reactivity of this compound

Photochemical reactivity refers to the chemical transformations that occur when a compound absorbs light energy. This can lead to photodegradation, isomerization, or reaction with other species.

Photodegradation Mechanisms of this compound

Photodegradation is a significant pathway for the environmental degradation of various organic compounds, often initiated by the absorption of UV or visible light. Photochemical reactions can proceed via various mechanisms, including direct photolysis, where the molecule absorbs light directly, or sensitized photodegradation, where energy is transferred from a light-absorbing sensitizer.

Mechanisms of photodegradation can involve bond cleavage, oxidation, reduction, or rearrangement reactions. For instance, photooxidation initiated by UV light can lead to polymer chain scission. Photodegradation has also been explored as a mechanism for controlled drug release from photosensitive materials.

Chemical Interactions of this compound with Relevant Biological Components (Non-Target Specific).

The primary biological interactions of this compound discussed in the literature relate to its activity as an inhibitor of HIV reverse transcriptase, which is a target-specific enzymatic interaction nih.gov. Information regarding the non-target specific chemical interactions of this compound with relevant biological components, particularly non-enzymatic interactions with macromolecules and subsequent adduct formation or chemical modifications, is limited in the provided search results.

General biological interactions encompass a wide range of effects between organisms or species. At a molecular level, interactions between proteins and charged macromolecules, such as DNA, RNA, and polyphosphates, are known to occur, often driven by electrostatic forces between charged regions or patches on the molecules. Phosphate-containing macromolecules are ubiquitous in biological systems and interact with proteins.

Non-Enzymatic Interactions with Macromolecules.

While the general principles of non-enzymatic interactions between macromolecules, particularly electrostatic interactions between charged species like proteins and nucleic acids or polyphosphates, are recognized, specific details regarding the non-enzymatic interactions of this compound with biological macromolecules are not provided in the available information. The phosphonate group of this compound is negatively charged at physiological pH, which would suggest a potential for electrostatic interactions with positively charged regions of proteins or other biological molecules. However, the extent and nature of such non-target specific interactions for this compound are not described.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.